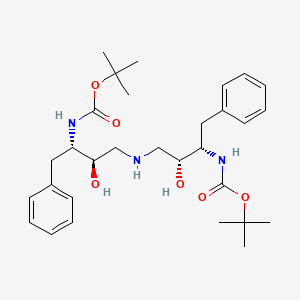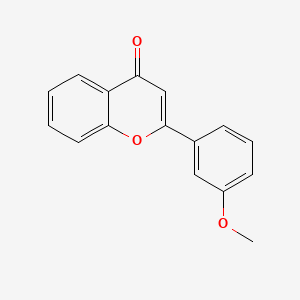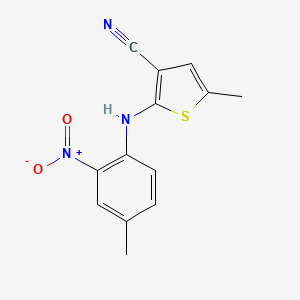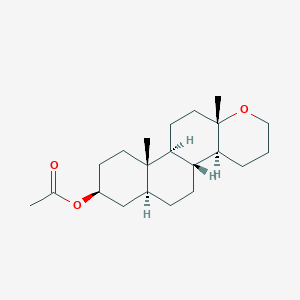![molecular formula C10H14S4 B1200647 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene CAS No. 60147-18-4](/img/structure/B1200647.png)
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene: is an organic compound with the molecular formula C10H14S4 and a molecular weight of 262.478 g/mol . This compound is characterized by its unique bicyclic structure containing four sulfur atoms, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
Chemistry: In chemistry, 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological and medicinal applications are still under investigation. Its sulfur-rich structure suggests it could have interesting biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties .
Mechanism of Action
The exact mechanism of action for 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is not well-documented. its effects are likely mediated through interactions with biological molecules, such as proteins or nucleic acids, via its sulfur atoms. These interactions could influence various molecular pathways and cellular processes .
Comparison with Similar Compounds
- 3,6,9,12-Tetrathiabicyclo[9.2.1]dodeca-1(11),7-diene
- 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific bicyclic structure and the positioning of its sulfur atoms.
Properties
CAS No. |
60147-18-4 |
|---|---|
Molecular Formula |
C10H14S4 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene |
InChI |
InChI=1S/C10H14S4/c1-2-10-8-13-6-4-11-3-5-12-7-9(1)14-10/h1-2H,3-8H2 |
InChI Key |
GFFSEQUFOHFBGI-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
Canonical SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
Key on ui other cas no. |
60147-18-4 |
Pictograms |
Irritant |
Synonyms |
3,6,9,14-tetrathiabicyclo(9.2.1)tetradeca-11,13-diene TTBCTD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)






